
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is a chemical compound with the molecular weight of 236.31 . It is a powder form substance and its IUPAC name is phenyl (1,2,3,4-tetrahydro-1-naphthalenyl)methanone .
Molecular Structure Analysis
The InChI code for Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is 1S/C17H16O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16H,6,10,12H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is a powder form substance . It has a molecular weight of 236.31 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiestrogenic Activity
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone has been used in the synthesis of compounds with significant antiestrogenic activity. In a study, a derivative of this compound demonstrated potent antiestrogenic effects in both rats and mice when administered orally or subcutaneously. In vitro binding studies with rat uterine cytosol estrogen receptors indicated a high binding affinity, surpassing that of estradiol (Jones et al., 1979).
Crystal Structure Analysis
The crystal structure of a related compound, (±)‐2,4‐Dichloro‐6‐{(RS)‐phenyl[(1RS)‐1,2,3,4‐tetrahydronaphthalen‐1‐ylamino]methyl}phenol, was analyzed, revealing an intramolecular O—H⋯N hydrogen bond and N—H⋯Cl hydrogen bonds forming centrosymmetric dimers (Zhang et al., 2006).
Anticancer Evaluation
A derivative, (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, was synthesized and reacted with various nucleophiles, leading to compounds evaluated as anticancer agents. Some of these compounds showed promising results in anticancer evaluations (Gouhar & Raafat, 2015).
Photostabilizing Applications in Dyeing
Phenyl(1H-benzoimidazol-5-yl)methanone derivatives were synthesized and characterized for their potential use in dyeing. These derivatives displayed induced fluorescence properties and enhanced photostability compared to previously reported analogues, making them suitable for use in dyeing polyester and nylon (Jadhav et al., 2018).
Apoptosis Induction
Naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines, compounds related to phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone, have been discovered as potent inducers of apoptosis. One of the most potent analogs exhibited high activity in growth inhibition and apoptosis induction assays (Jiang et al., 2008).
Safety And Hazards
The safety information for Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautions to be taken when handling the substance .
Eigenschaften
IUPAC Name |
phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16H,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOUTGGNTILOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

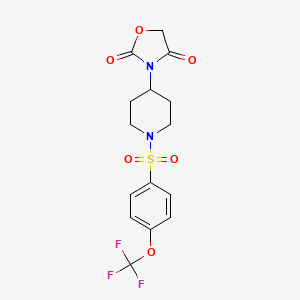
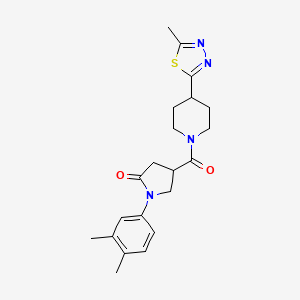

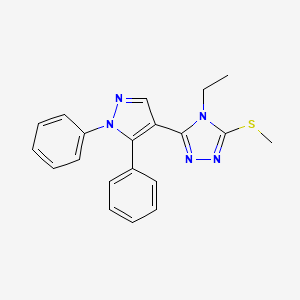
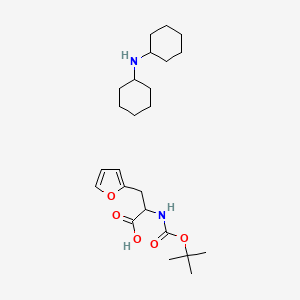
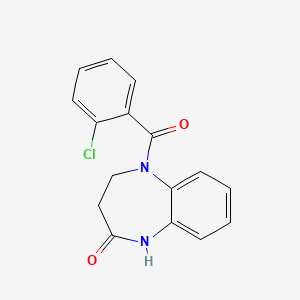
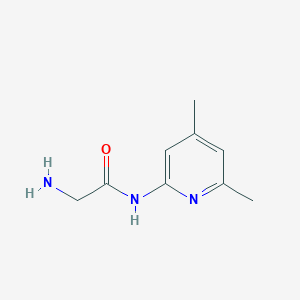
![[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine](/img/structure/B2941893.png)
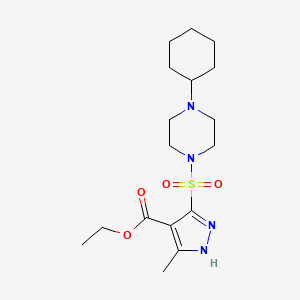
![1-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2941896.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2941899.png)
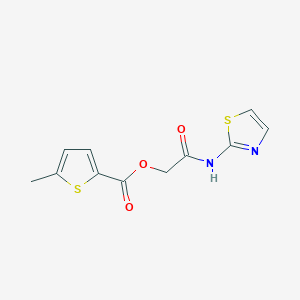
![4-(Naphthalen-1-ylmethylsulfanyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2941903.png)
![2-Chloro-N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethyl]propanamide](/img/structure/B2941905.png)